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Compound of Interest

Compound Name: 2-Chloro-8-iodoquinoxaline

Cat. No.: B15291469 Get Quote

Disclaimer: Extensive research did not yield specific crystallographic data for 2-Chloro-8-
iodoquinoxaline. This guide instead provides a comprehensive crystal structure analysis of

the closely related compound, 2-Chloroquinoxaline, to serve as a technical reference for

researchers, scientists, and drug development professionals. The methodologies and data

presentation herein are intended to exemplify the analysis of such heterocyclic compounds.

Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds

that form the core structure of various biologically active molecules. Their utility spans from

pharmaceuticals to functional materials. Understanding the three-dimensional arrangement of

atoms within these molecules is paramount for structure-based drug design and for elucidating

structure-property relationships. This technical guide details the crystal structure analysis of 2-

Chloroquinoxaline, providing insights into its molecular geometry and packing in the solid state.

The crystallographic data for 2-Chloroquinoxaline is available through the Cambridge

Crystallographic Data Centre (CCDC) under deposition number 722867.[1]

Experimental Protocols
The following sections describe the generalized experimental procedures for the synthesis,

crystallization, and X-ray diffraction analysis of compounds similar to 2-Chloroquinoxaline.

Synthesis of 2-Chloroquinoxaline
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A common route for the synthesis of 2-chloroquinoxaline involves the condensation of an o-

phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.

Workflow for the Synthesis of 2-Chloroquinoxaline

o-Phenylenediamine

Condensation Reaction

Glyoxal

Quinoxalin-2(1H)-one

Chlorination (e.g., with POCl3)

2-Chloroquinoxaline

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Chloroquinoxaline.

Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow

evaporation techniques.

Experimental Workflow for Crystal Growth
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Dissolve crude product in a suitable solvent
(e.g., ethanol, acetonitrile)

Gentle heating to ensure complete dissolution

Filter the solution to remove impurities

Allow the solvent to evaporate slowly
at room temperature

Harvest well-formed single crystals

Click to download full resolution via product page

Caption: General workflow for single crystal growth.

X-ray Data Collection and Structure Refinement
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Logical Flow of Crystal Structure Determination
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Mount a suitable single crystal on a diffractometer

Collect diffraction data at a specific temperature

Process data (integration and scaling)

Solve the structure using direct methods or Patterson synthesis

Refine the structural model against the experimental data

Final crystallographic report (CIF file)

Click to download full resolution via product page

Caption: Steps in X-ray crystal structure determination.

Crystallographic Data for 2-Chloroquinoxaline
The following tables summarize the key crystallographic data for 2-Chloroquinoxaline.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₈H₅ClN₂

Formula Weight 164.59

Temperature 118(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/n

Unit Cell Dimensions

a 9.1299(2) Å

b 3.8082(1) Å

c 21.0777(6) Å

α 90°

β 93.028(2)°

γ 90°

Volume 730.00(3) Å³

Z 4

Density (calculated) 1.497 Mg/m³

Absorption Coefficient 0.444 mm⁻¹

F(000) 336

Data obtained from the crystallographic study of 2-Chloroquinoxaline.

Table 2: Selected Bond Lengths (Å)
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Atom 1 Atom 2 Length (Å)

Cl1 C2 1.734(2)

N1 C2 1.311(2)

N1 C8a 1.378(2)

N4 C3 1.309(2)

N4 C4a 1.381(2)

C2 C3 1.433(3)

C4a C8a 1.411(2)

C5 C6 1.381(3)

C6 C7 1.401(3)

C7 C8 1.375(3)

C8 C8a 1.416(3)

Standard uncertainties are given in parentheses.

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)

C2 N1 C8a 116.4(1)

C3 N4 C4a 116.6(1)

N1 C2 C3 124.7(2)

N1 C2 Cl1 115.5(1)

C3 C2 Cl1 119.8(1)

N4 C3 C2 124.8(2)

N4 C4a C5 119.9(2)

N4 C4a C8a 121.2(2)

N1 C8a C4a 121.2(2)

Torsion Angles

Atom 1 Atom 2 Atom 3 Atom 4

C8a N1 C2 C3

C4a N4 C3 C2

Cl1 C2 N1 C8a

Standard uncertainties are given in parentheses.

Molecular and Crystal Structure Description
The asymmetric unit of 2-Chloroquinoxaline contains one molecule. The quinoxaline ring

system is essentially planar. In the crystal, molecules are linked by weak intermolecular

interactions, forming a stable three-dimensional network. The planarity of the molecule

facilitates π-π stacking interactions, which play a significant role in the crystal packing.

Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of 2-

Chloroquinoxaline. The presented data, including unit cell parameters, bond lengths, and bond
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angles, offer valuable insights into the molecular geometry of this compound. The experimental

protocols outlined serve as a general guide for the synthesis, crystallization, and structure

determination of related heterocyclic systems. This information is crucial for researchers in the

fields of medicinal chemistry and materials science for the rational design of new molecules

with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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